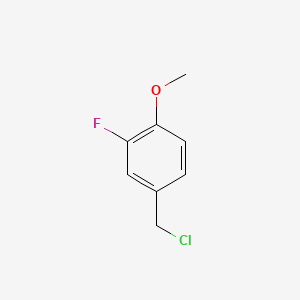

3-Fluoro-4-methoxybenzyl chloride

描述

Contextual Significance of Fluorinated Benzyl (B1604629) Halides in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules can profoundly influence their chemical and physical properties. Fluorinated benzyl halides, as a class of compounds, are pivotal reagents in contemporary organic synthesis. The high electronegativity of the fluorine atom can alter the electron distribution within the benzene (B151609) ring, thereby affecting the reactivity of the benzylic position. This electronic modulation can be exploited to achieve selective chemical transformations.

The presence of a fluorine atom can enhance a compound's lipophilicity and metabolic stability, properties that are highly desirable in the design of new materials and therapeutic agents. cymitquimica.com The C-F bond is the strongest carbon-halogen bond, making it generally stable under many reaction conditions, which allows for its strategic placement within a molecule that will undergo further transformations. nih.gov However, under specific activating conditions, such as the use of protic solvents like hexafluoroisopropanol (HFIP), the C-F bond in benzylic fluorides can be cleaved, enabling nucleophilic substitution and Friedel-Crafts type reactions. nih.gov This dual nature of stability and activatable reactivity makes fluorinated benzyl halides versatile tools for synthetic chemists.

Recent research has highlighted various methods for the synthesis of fluorinated organic compounds, including direct fluorination of C-H bonds and halofluorination of alkenes. organic-chemistry.orgbeilstein-journals.org These advancements provide access to a diverse array of fluorinated building blocks, including benzyl halides, for further synthetic elaboration. beilstein-journals.orgrsc.org

Strategic Importance of Aromatic Methoxy (B1213986) Substituents in Chemical Design and Biological Activity

The methoxy group (–OCH3) is another key functional group whose presence on an aromatic ring has significant implications for a molecule's properties and function. It is a common feature in many natural products and approved pharmaceutical drugs. nih.gov

From an electronic standpoint, the methoxy group is generally considered an electron-donating group when positioned at the para position of a benzene ring due to resonance effects. wikipedia.org This electron-donating nature can influence the reactivity of the aromatic ring and any attached functional groups. For instance, it can activate the ring towards electrophilic aromatic substitution.

Mechanistic Implications of Benzyl Chloride Moiety as a Synthetic Handle

The benzyl chloride moiety (–CH2Cl) is a highly reactive and versatile functional group in organic synthesis. wikipedia.org It serves as an effective electrophile, readily participating in nucleophilic substitution reactions. This reactivity stems from the ability of the benzene ring to stabilize the incipient carbocation that can form upon departure of the chloride leaving group, facilitating both SN1 and SN2 reaction pathways.

As a synthetic "handle," the benzyl chloride group allows for the facile introduction of the benzyl group onto a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding ethers, amines, and thioethers. commonorganicchemistry.comchemicalbook.com This process, known as benzylation, is a common strategy for protecting hydroxyl and amino groups during multi-step syntheses. commonorganicchemistry.comsciencemadness.org

Furthermore, benzyl chlorides can be used to form new carbon-carbon bonds. For example, they react with organometallic reagents like Grignard reagents and are used in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. chemicalbook.comsciencemadness.org The reactivity of the benzyl chloride can be modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in 3-fluoro-4-methoxybenzyl chloride, can further enhance its reactivity towards nucleophilic attack.

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAXEANMRGIVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366203 | |

| Record name | 3-Fluoro-4-methoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-52-0 | |

| Record name | 3-Fluoro-4-methoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Fluoro 4 Methoxybenzyl Chloride

Divergent Synthetic Routes and Precursor Analysis

The construction of the 3-Fluoro-4-methoxybenzyl chloride molecule can be approached from several different precursors, each requiring a unique synthetic strategy. The analysis of these routes is critical for determining the most efficient and cost-effective method based on available starting materials and desired product purity.

The Fries rearrangement is a powerful tool in organic synthesis for the ortho- and para-acylation of phenols, proceeding through the rearrangement of a phenolic ester catalyzed by a Lewis acid. wikipedia.orglscollege.ac.in This reaction can be strategically employed to construct key intermediates for the synthesis of this compound.

A plausible pathway begins with 2-fluoroanisole, which can be acylated to form 2-fluoro-4-methoxyphenyl acetate. This ester can then undergo a Fries rearrangement. The mechanism involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group, making it a better leaving group. wikipedia.org This generates an acylium carbocation that then reacts with the aromatic ring via electrophilic aromatic substitution. wikipedia.orglscollege.ac.in

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Low temperatures and non-polar solvents typically favor the formation of the para-product (4-hydroxy-2-fluoroacetophenone), which is the desired isomer for this synthetic route. lscollege.ac.in In contrast, higher temperatures can lead to the formation of the ortho-isomer. lscollege.ac.in Once the 4-hydroxy-2-fluoroacetophenone intermediate is obtained, a series of standard transformations, including methylation of the phenol (B47542), reduction of the ketone to an alcohol, and subsequent chlorination, would yield the final product.

| Parameter | Condition | Predominant Product | Rationale |

| Temperature | Low | para-isomer | Kinetic control |

| Temperature | High | ortho-isomer | Thermodynamic control (stable chelate with catalyst) lscollege.ac.in |

| Solvent Polarity | Non-polar | ortho-isomer | Favors intramolecular reaction |

| Solvent Polarity | Polar | para-isomer | Favors intermolecular reaction |

This interactive table summarizes the general conditions influencing the regioselectivity of the Fries Rearrangement.

Alternative catalysts to traditional Lewis acids like AlCl₃ have been explored to create more environmentally benign processes. These include strong protic acids like methanesulfonic acid and reusable solid catalysts. organic-chemistry.org

Beyond the Fries rearrangement, other synthetic strategies offer more direct pathways to this compound, often starting from precursors that already contain the required substitution pattern.

One prominent route starts with 3-fluoro-4-methoxybenzaldehyde (B1294953) . guidechem.com This aldehyde can be readily reduced to the corresponding 3-fluoro-4-methoxybenzyl alcohol using a standard reducing agent like sodium borohydride. The resulting benzyl (B1604629) alcohol is then converted to the target benzyl chloride. A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂), often in an inert solvent.

Another viable alternative is the direct chloromethylation of 2-fluoroanisole . This reaction, a type of Friedel-Crafts alkylation, typically involves reacting the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. This approach installs the chloromethyl group directly onto the ring, primarily at the position para to the activating methoxy (B1213986) group, to yield the desired product. A similar industrial process is used for the synthesis of 4-methoxybenzyl chloride from anisole. prepchem.com

| Synthetic Route | Starting Material | Key Intermediates | Key Reactions |

| Route A | 3-Fluoro-4-methoxybenzaldehyde | 3-Fluoro-4-methoxybenzyl alcohol | Aldehyde Reduction, Chlorination |

| Route B | 2-Fluoroanisole | None | Direct Chloromethylation (Blanc reaction) |

| Route C (via Fries) | 2-Fluoroanisole | 2-Fluoro-4-methoxyphenyl acetate, 4-Hydroxy-2-fluoroacetophenone | Acylation, Fries Rearrangement, Reduction, Chlorination |

This interactive table compares the key features of different synthetic routes to this compound.

Advanced Optimization Strategies for Reaction Efficiency and Product Yield

Optimizing synthetic routes is crucial for maximizing yield, minimizing byproducts, and ensuring economic viability. This involves a detailed study of catalytic systems and the influence of reaction parameters like solvent choice.

The choice of catalyst is fundamental to the success of the synthesis. In the Fries rearrangement , Lewis acids like AlCl₃, boron trifluoride (BF₃), or tin tetrachloride (SnCl₄) are essential. organic-chemistry.org They function by coordinating to the ester's carbonyl oxygen, which polarizes the C-O bond and facilitates the formation of the key acylium carbocation intermediate, the electrophile in the subsequent aromatic substitution. wikipedia.org More recently, Brønsted acids such as hydrogen fluoride (B91410) and methanesulfonic acid have been used as effective and sometimes more environmentally friendly alternatives. lscollege.ac.inorganic-chemistry.org

For the chlorination of 3-fluoro-4-methoxybenzyl alcohol, thionyl chloride is highly effective. The mechanism involves the alcohol's oxygen atom attacking the sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the benzylic carbon in an Sₙ2 reaction, with the leaving group decomposing into sulfur dioxide and hydrochloric acid gas, driving the reaction to completion.

The solvent is not merely an inert medium but can play a decisive role in reaction outcomes. In the Fries rearrangement, solvent polarity is a key factor in controlling regioselectivity. Non-polar solvents tend to keep the generated acylium ion and the phenoxide in close proximity within a solvent cage, favoring intramolecular attack at the nearby ortho position. organic-chemistry.org Conversely, polar solvents can solvate and separate the ionic intermediates, allowing for intermolecular reaction and favoring attack at the more sterically accessible and electronically favorable para position. lscollege.ac.in

In other steps, such as the protection of functional groups or coupling reactions involving benzyl chlorides, the choice of solvent can significantly impact reaction rates and yields. For instance, in reactions involving p-methoxybenzyl chloride, a structurally similar compound, polar aprotic solvents like DMF have been employed, although screening of alternatives is often necessary to optimize conversion and minimize byproduct formation. acs.org

Scalable Production Methods for Industrial and Large-Scale Research Applications

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces new challenges related to cost, safety, efficiency, and environmental impact. A scalable route for this compound requires robust and reproducible procedures that provide high yields of pure product.

The development of a scalable process involves a detailed investigation and optimization of each step. This includes:

Reagent Screening: Evaluating different bases, catalysts, and solvents to find the most cost-effective and efficient combination. For example, when using benzyl chloride derivatives for protection steps, a screen of inorganic and organic bases (e.g., K₂CO₃, NaHCO₃, DIPEA) is common to maximize yield and prevent side reactions. acs.org

Process Parameter Optimization: Fine-tuning temperature, reaction time, and reagent stoichiometry to control the reaction profile, minimize impurity formation, and ensure safe operation on a large scale.

Work-up and Isolation: Developing efficient and scalable purification procedures, such as crystallization or distillation, to isolate the final product with high purity, avoiding laborious and costly chromatographic methods.

An approach starting from 3-fluoro-4-methoxybenzaldehyde is often preferable for scalability due to its more direct nature compared to the multi-step Fries rearrangement pathway. The reduction and subsequent chlorination are generally high-yielding and well-understood industrial processes. The focus of process development would be on optimizing these steps to ensure that the final product meets the stringent purity requirements for its applications, particularly in the pharmaceutical industry.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Fluoro 4 Methoxybenzyl Chloride

Nucleophilic Substitution Dynamics

Nucleophilic substitution at the benzylic carbon is a primary reaction pathway for 3-fluoro-4-methoxybenzyl chloride. The reaction can proceed through different mechanisms, principally the unimolecular (SN1) and bimolecular (SN2) pathways. The structure of the substrate, particularly the stability of the potential benzylic carbocation, is a key determinant of the operative mechanism. masterorganicchemistry.comyoutube.com

Investigations into SN1 and SN2 Reaction Pathways

The benzylic position of this compound allows for the potential formation of a resonance-stabilized carbocation, a key intermediate in the SN1 mechanism. youtube.com The stability of this carbocation is significantly enhanced by the electron-donating para-methoxy group and moderately influenced by the ortho-fluoro group. Consequently, under conditions that favor carbocation formation, such as in the presence of polar protic solvents (e.g., water, ethanol) and weak nucleophiles, the SN1 pathway is expected to be significant. pressbooks.pubyoutube.com The rate-determining step is the unimolecular dissociation of the chloride ion to form the 3-fluoro-4-methoxybenzyl carbocation. masterorganicchemistry.com

Conversely, the SN2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time the chloride leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). youtube.compressbooks.pub While primary benzylic halides are generally reactive via the SN2 pathway, the substituents on the aromatic ring of this compound play a crucial role in modulating the reactivity of the electrophilic center. youtube.com

The competition between SN1 and SN2 pathways is finely balanced. For highly activating substrates like 4-methoxybenzyl chloride, solvolysis proceeds rapidly via an SN1 mechanism. nih.govnih.gov The introduction of an electron-withdrawing fluorine atom ortho to the chloromethyl group in this compound is expected to slightly destabilize the carbocation intermediate compared to its non-fluorinated analog, potentially increasing the competitiveness of the SN2 pathway, especially with stronger nucleophiles.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

|---|---|---|---|

| Substrate Structure | Formation of a stable carbocation | Sterically unhindered electrophilic center | The benzylic carbocation is well-stabilized by resonance, especially by the p-methoxy group, favoring SN1. The primary nature of the halide favors SN2. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | Reaction with strong nucleophiles will proceed via SN2. Solvolysis reactions will favor SN1. |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF, DMSO) | Polar protic solvents stabilize the carbocation intermediate and the leaving group, promoting the SN1 pathway. pressbooks.pub Polar aprotic solvents favor the concerted SN2 mechanism. |

| Leaving Group | Good leaving group (stable anion) | Good leaving group (stable anion) | Chloride (Cl⁻) is a good leaving group, a prerequisite for both pathways. |

Influence of Ortho-Fluorine and Para-Methoxy Substituents on Reaction Kinetics and Selectivity

The kinetics of nucleophilic substitution reactions are profoundly influenced by the electronic effects of the aromatic substituents. These effects can be dissected into inductive and resonance components and are often quantified using Hammett substituent constants (σ). wikipedia.org

Para-Methoxy Group: The methoxy (B1213986) group at the para position exerts a strong electron-donating effect through resonance (+R) and a weak electron-withdrawing inductive effect (-I). The resonance effect is dominant, leading to substantial stabilization of the electron-deficient transition state in an SN1 reaction. utexas.edu This is reflected in the large negative σₚ⁺ value for the methoxy group, indicating its powerful ability to stabilize a positive charge that can be delocalized to the para position. For example, the solvolysis rate of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl (B1604629) chloride. nih.gov

Ortho-Fluorine Group: The fluorine atom at the ortho position (meta to the reaction center) primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, electron-donating resonance effect (+R). utexas.edu For a substituent at the meta position relative to the benzylic carbon, the resonance effect is minimal, and the inductive effect dominates. Therefore, the ortho-fluorine atom acts as a deactivating group, destabilizing the carbocation intermediate and slowing the rate of SN1 reactions compared to a non-fluorinated analogue. wikipedia.org

The net effect on the reactivity of this compound is a balance between these opposing influences. The powerful activating effect of the para-methoxy group ensures that the compound is still highly reactive towards SN1 pathways, but the deactivating inductive effect of the ortho-fluorine atom will temper this reactivity. In studies on the solvolysis of substituted benzyl chlorides, electron-withdrawing groups have been shown to decrease the reaction rate. nih.gov

| Substituent | Position | σ Constant Type | Approximate Value | Electronic Effect | Predicted Impact on SN1 Rate |

|---|---|---|---|---|---|

| -OCH₃ | Para | σₚ⁺ | -0.78 | Strongly electron-donating (Resonance) | Strongly Accelerating |

| -F | Meta* | σₘ | +0.34 | Electron-withdrawing (Inductive) | Decelerating |

*Relative to the benzylic carbon.

Electrophilic Aromatic Reactivity Investigations

While the primary reactivity of this compound is at the benzylic carbon, the aromatic ring can undergo electrophilic aromatic substitution (EAS). The position of attack by an incoming electrophile is directed by the existing substituents.

The para-methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgyoutube.com The ortho-fluoro group is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho-, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.org

In this compound, the positions ortho and para to each substituent must be considered:

Para-Methoxy group directs to: C2 and C6 (ortho positions).

Ortho-Fluorine group directs to: C2 and C4 (ortho and para positions).

The Chloromethyl group is weakly deactivating and considered an ortho-, para-director, but its influence is much weaker than the other two groups.

The directing effects of the methoxy and fluoro groups are reinforcing, strongly activating the C2 position. The C6 position is activated by the methoxy group but deactivated by the meta-position of the fluorine. The C5 position is sterically hindered and electronically deactivated. Therefore, electrophilic attack is most likely to occur at the C2 position, which is ortho to the methoxy group and ortho to the fluorine atom.

Radical Reaction Chemistry

Benzylic positions are susceptible to free radical reactions, such as halogenation, because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.com For this compound, further reaction at the benzylic position, such as a radical-initiated substitution of a hydrogen atom, is unlikely as the carbon is already fully substituted with non-hydrogen atoms (apart from the bond to the ring).

However, if the starting material were 3-fluoro-4-methoxytoluene, free radical halogenation (e.g., with N-bromosuccinimide (NBS) under UV light) would selectively occur at the benzylic methyl group to form 3-fluoro-4-methoxybenzyl bromide. youtube.com The stability of the intermediate benzylic radical would be enhanced by the para-methoxy group and slightly destabilized by the meta-fluoro group. The mechanism proceeds through the standard initiation, propagation, and termination steps of a radical chain reaction.

Studies of Molecular Rearrangements

Molecular rearrangements are common in reactions involving carbocation intermediates, such as the SN1 reaction. libretexts.org These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation. libretexts.orgyoutube.comyoutube.comyoutube.com

In the case of the 3-fluoro-4-methoxybenzyl carbocation formed from this compound, the cation is already at a benzylic position and is highly stabilized by resonance. There are no adjacent carbons from which a hydride or alkyl group could shift to produce a more stable carbocation. The positive charge is delocalized across the aromatic ring and the benzylic carbon. Therefore, rearrangements of the carbocation skeleton itself are not expected to be a significant reaction pathway for this specific compound under typical SN1 conditions.

Computational and Theoretical Approaches to Reaction Mechanism Elucidation

Model Transition States: Calculate the energies of the transition states for both SN1 (dissociation) and SN2 (concerted attack) pathways to predict which is kinetically favored under different conditions.

Analyze Carbocation Stability: Determine the structure and charge distribution of the 3-fluoro-4-methoxybenzyl carbocation. This would quantify the stabilizing effect of the para-methoxy group and the destabilizing inductive effect of the ortho-fluoro group.

Predict Electrophilic Reactivity: Calculate the electron density at different positions on the aromatic ring (e.g., through natural population analysis) to predict the most likely site for electrophilic attack, corroborating the qualitative analysis of directing group effects.

Simulate Solvation Effects: Incorporate solvent models (like the IEFPCM model mentioned in a study of other benzyl chlorides) to understand how different solvents would influence the reaction pathways and kinetics. researchgate.net

Computational studies on related systems, such as the adsorption of benzyl chloride on nanosheets or the mechanisms of other organic reactions, demonstrate the utility of these methods in providing detailed mechanistic insights that complement experimental findings. researchgate.netacs.orgresearchgate.net

Quantum Chemical Calculations (e.g., DFT) for Energetic and Structural Analysis

Currently, there is no published research presenting quantum chemical calculations, such as Density Functional Theory (DFT), specifically for the energetic and structural analysis of this compound.

Theoretical investigations on analogous molecules demonstrate that DFT methods are powerful tools for optimizing molecular geometry and calculating key energetic parameters. For instance, studies on similar aromatic compounds have successfully used DFT to determine bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap are standard practices to evaluate a molecule's kinetic stability and reactivity. epstem.netmdpi.com Molecular electrostatic potential (MEP) maps are also commonly generated to identify regions susceptible to electrophilic and nucleophilic attack.

In the absence of specific data for this compound, a hypothetical DFT study would likely involve the following:

Geometry Optimization: Determination of the most stable conformation of the molecule.

Energetic Analysis: Calculation of parameters such as total energy, enthalpy, and Gibbs free energy.

Electronic Properties: Analysis of the HOMO-LUMO gap, ionization potential, and electron affinity.

Spectroscopic Prediction: Theoretical calculation of IR, 1H-NMR, and 13C-NMR spectra to complement experimental data.

A representative data table that would be generated from such a study is presented below. Please note that the values are hypothetical and for illustrative purposes only, as no specific research data is available.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -765.12345 |

| EHOMO (eV) | -6.543 |

| ELUMO (eV) | -0.123 |

| HOMO-LUMO Gap (eV) | 6.420 |

| Dipole Moment (Debye) | 2.567 |

Transition State Characterization and Reaction Coordinate Mapping

Specific research detailing the transition state characterization and reaction coordinate mapping for reactions involving this compound is not available in the current body of scientific literature.

The study of reaction mechanisms through the characterization of transition states is a fundamental application of computational chemistry. aps.org This process involves locating the saddle point on the potential energy surface that connects reactants to products. The intrinsic reaction coordinate (IRC) is then typically calculated to confirm that the identified transition state correctly links the desired reactants and products.

For a nucleophilic substitution reaction involving this compound, a computational study would aim to:

Locate the Transition State Structure: Identify the geometry of the highest energy point along the reaction pathway.

Frequency Analysis: Confirm the transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determine the energy barrier for the reaction by comparing the energy of the transition state to that of the reactants.

Reaction Coordinate Mapping: Trace the path of the reaction from reactants through the transition state to the products, providing a detailed picture of the mechanism.

A hypothetical data table summarizing the findings of such a transition state analysis is provided below for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Activation Energy (kcal/mol) | 15.8 |

| Imaginary Frequency (cm-1) | -350.4i |

| Key Bond Distance in TS (Å) (e.g., C-Nucleophile) | 2.150 |

| Key Bond Distance in TS (Å) (e.g., C-Cl) | 2.250 |

The lack of dedicated computational studies on this compound highlights a gap in the current understanding of its reactivity and presents an opportunity for future research in this area.

Strategic Utilization of 3 Fluoro 4 Methoxybenzyl Chloride As a Versatile Synthetic Intermediate

Facile Construction of Complex Organic Architectures

The primary application of 3-fluoro-4-methoxybenzyl chloride is as an electrophilic partner in reactions designed to construct larger, more complex molecular frameworks. Its benzylic chloride moiety is readily displaced by a wide range of nucleophiles, enabling the efficient formation of both carbon-carbon and carbon-heteroatom bonds.

While direct coupling reactions are less common, this compound serves as a precursor to reagents used in carbon-carbon bond formation. A notable strategy involves its conversion into a phosphonate (B1237965) ester, a key intermediate for olefination reactions like the Horner-Wadsworth-Emmons reaction.

In one documented procedure, this compound is reacted with an excess of triethylphosphite under reflux conditions. google.com This reaction proceeds via an Arbuzov reaction mechanism, where the phosphite (B83602) attacks the benzylic carbon, displacing the chloride and forming a diethylphosphonate ester. google.com This phosphonate can then be used to introduce the 3-fluoro-4-methoxybenzylidene moiety into other molecules, creating a new carbon-carbon double bond.

Table 1: Carbon-Carbon Bond Formation via Phosphonate Intermediate

| Reactant 1 | Reactant 2 | Conditions | Product | Application |

| This compound | Triethylphosphite | Reflux, 16 hours | Diethyl (3-fluoro-4-methoxybenzyl)phosphonate | Intermediate for Horner-Wadsworth-Emmons olefination |

The most prevalent use of this compound is in the formation of carbon-heteroatom bonds through nucleophilic substitution. The compound serves as a robust benzylating agent for oxygen, nitrogen, and sulfur nucleophiles.

Carbon-Oxygen (C-O) Bond Formation: The Williamson ether synthesis is a classic and effective method utilizing this compound. In this reaction, the chloride is treated with an alcohol or a phenol (B47542) in the presence of a base to form a new ether linkage. For example, a series of fluorinated phenyl benzyl (B1604629) ether derivatives were successfully synthesized by reacting this compound with various substituted phenols. tci-thaijo.org The reactions, conducted in the presence of cesium carbonate (Cs₂CO₃), yielded the desired ether products in good to quantitative yields. tci-thaijo.org Similarly, the compound has been used in the synthesis of potential enzyme inhibitors, such as analogues of GW2580, where it reacts with a phenolic hydroxyl group to form a key ether bond in the target molecule's structure. ualberta.ca

Carbon-Nitrogen (C-N) Bond Formation: The alkylation of amines with this compound is a straightforward and widely used method for creating C-N bonds. This reaction is fundamental in the synthesis of various biologically active compounds. For instance, the synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine involves the direct reaction of this compound with piperidine (B6355638). The reaction is typically performed under basic conditions, using reagents like potassium carbonate in a solvent such as dimethylformamide (DMF), to facilitate the nucleophilic attack of the piperidine nitrogen on the benzylic carbon.

Carbon-Sulfur (C-S) Bond Formation: In line with its reactivity towards other heteroatom nucleophiles, this compound can react with thiols or thiolates to form thioethers. This reaction follows the same Sₙ2 mechanism, where a sulfur nucleophile displaces the chloride to create a stable C-S bond.

Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions

| Nucleophile Type | Example Nucleophile | Base / Conditions | Product Type | Resulting Compound Example |

| Oxygen (Phenol) | Substituted Phenols | Cs₂CO₃ | Aryl Benzyl Ether | Substituted 1-(benzyloxy)-3-fluoro-4-methoxybenzene derivatives tci-thaijo.org |

| Oxygen (Phenol) | 5-methoxy-4-(pyrimidin-2,4-diaminyl)phenol | Not specified | Aryl Benzyl Ether | 5-(4-((3-fluoro-4-methoxybenzyl)oxy)-5-methoxy-2-methylbenzyl)pyrimidine-2,4-diamine ualberta.ca |

| Nitrogen (Amine) | Piperidine | K₂CO₃ / DMF | Benzylated Amine | 3-(3-Fluoro-4-methoxy-benzyl)-piperidine |

Advanced Derivatization for Tailored Functionalization

The primary role of this compound in advanced synthesis is as a benzylating agent that installs the complete 3-fluoro-4-methoxybenzyl moiety onto a substrate. This specific group is often sought after in medicinal chemistry to fine-tune the biological activity of a lead compound. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methoxy (B1213986) group can influence solubility and also participate in hydrogen bonding.

The synthesis of piperidine derivatives with potential activity at 5-HT receptors is a clear example of this strategy. google.com By attaching the 3-fluoro-4-methoxybenzyl group to the piperidine core, the resulting molecule's pharmacological profile is significantly altered. This approach allows chemists to systematically probe structure-activity relationships by introducing a well-defined combination of steric and electronic features in a single synthetic step.

Participation in Multicomponent and Cascade Reaction Sequences

A thorough review of published scientific literature and patents does not reveal documented instances where this compound is a direct participant in multicomponent or cascade reaction sequences. While benzylic halides can theoretically be incorporated into such processes, the current body of research focuses on its utility in more direct, two-component nucleophilic substitution and derivatization reactions. Its application in more complex, one-pot transformations remains an area for future exploration.

Pivotal Role of 3 Fluoro 4 Methoxybenzyl Chloride in Pharmaceutical and Medicinal Chemistry Research

Precursor Synthesis for Advanced Active Pharmaceutical Ingredients (APIs)

3-Fluoro-4-methoxybenzyl chloride serves as a key starting material or intermediate in the synthesis of a variety of complex organic molecules with potential therapeutic value. Its utility is particularly evident in the construction of APIs where the 3-fluoro-4-methoxyphenyl moiety is a critical pharmacophoric element.

Development of Therapeutic Agents for Neurological Disorders

While the 3-fluoro-4-methoxyphenyl scaffold is of significant interest in medicinal chemistry, a comprehensive review of the scientific literature did not yield specific examples of this compound being directly utilized as a precursor for the synthesis of therapeutic agents currently under investigation for neurological disorders. The development of novel treatments for these complex diseases is an area of intense research, and the application of unique fluorinated building blocks like this compound may represent a promising, yet underexplored, avenue for future drug discovery efforts in this field.

Synthesis of Cardiovascular Pharmaceuticals

The synthesis of novel cardiovascular drugs often relies on the use of versatile chemical intermediates to build complex molecular structures. However, based on available scientific and patent literature, there are no prominent, publicly disclosed examples of this compound being employed as a key precursor in the synthesis of cardiovascular pharmaceuticals. Future research may yet uncover applications for this compound in the development of new treatments for heart and circulatory diseases.

Construction of Novel Antimicrobial Compounds

The fight against antimicrobial resistance necessitates the development of new classes of antibiotics. While direct applications of this compound in the synthesis of antimicrobials are not extensively documented, research into related structures highlights the potential of the methoxybenzyl motif in this therapeutic area. For instance, a series of fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, have been synthesized and shown to possess antimicrobial activity. nih.gov Although these compounds lack the fluorine atom present in this compound, their activity suggests that the methoxybenzylamide scaffold could be a viable starting point for the design of new antimicrobial agents.

Furthermore, the incorporation of fluorine is a well-established strategy for enhancing the potency and modulating the properties of antimicrobial drugs. nih.gov For example, fluorinated triazoles have been investigated as potential antibacterial agents. nih.gov The convergence of these two concepts—the utility of the methoxybenzyl scaffold and the benefits of fluorination—points towards a potential, yet to be fully realized, role for this compound in the creation of novel antimicrobial compounds.

Design and Synthesis of Anticancer Agents

The application of this compound and its derivatives is most prominently documented in the field of oncology. The 3-fluoro-4-methoxyphenyl group is a key structural component in a number of potent anticancer agents, particularly kinase inhibitors.

A notable example is found in the patent literature for a series of quinoline (B57606) and quinazoline (B50416) derivatives designed as inhibitors of kinase receptor signal transduction pathways, which are often dysregulated in cancer. google.com One such compound, N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, is a potent inhibitor of kinases such as c-Met, KDR, c-Kit, and flt-3, all of which are important targets in cancer therapy. google.com The synthesis of this complex molecule involves the coupling of a 3-fluoro-4-aminophenol intermediate with a quinoline core. This 3-fluoro-4-aminophenol can be prepared from precursors such as this compound through functional group transformations.

| Compound Name | Therapeutic Target(s) |

| N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | c-Met, KDR, c-Kit, flt-3 |

The synthesis of other classes of anticancer agents has also utilized related methoxybenzyl moieties. For example, research has been conducted on 4-substituted methoxybenzoyl-aryl-thiazoles and quinazoline derivatives as potential anticancer drugs. researchgate.netnih.gov These studies underscore the importance of the substituted benzyl (B1604629) group in the design of new oncology therapeutics.

Elaboration of Targeted Inhibitors and Molecular Degraders

The development of targeted inhibitors, such as the kinase inhibitors discussed in the previous section, represents a major advance in cancer therapy. This compound, by providing access to the 3-fluoro-4-methoxyphenyl moiety, plays a crucial role in the synthesis of these highly specific drugs. google.com

The field of targeted protein degradation has emerged as a powerful new therapeutic modality. frontiersin.orgnih.gov This approach utilizes bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), or molecular glues to induce the degradation of disease-causing proteins. frontiersin.orgnih.gov PROTACs typically consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. biochempeg.com

Many kinase inhibitors have been successfully converted into PROTACs, where the inhibitor serves as the "warhead" that targets the kinase for degradation. Given that derivatives of this compound are used to synthesize kinase inhibitors, it is conceivable that these inhibitors could be further elaborated into PROTACs or other types of molecular degraders. This would involve chemically linking the kinase-binding fragment derived from this compound to an E3 ligase-recruiting moiety. While specific examples of molecular degraders synthesized directly from this compound are not yet prevalent in the literature, the potential for its use in this cutting-edge area of drug discovery is significant.

Rational Design and Incorporation into Fluorinated Analogues for Drug Discovery

The introduction of fluorine into a drug molecule can have profound effects on its biological activity, metabolic stability, and pharmacokinetic properties. nih.gov The C-F bond is highly polarized and can participate in favorable electrostatic interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.

This compound is an excellent example of a building block used in the rational design of fluorinated drug analogues. The presence of the fluorine atom at the 3-position of the benzene (B151609) ring is a deliberate design element intended to confer advantageous properties to the final API.

In the case of the anticancer quinoline derivative N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, the 3-fluoro-4-methoxyphenyl group plays a critical role in the molecule's interaction with its target kinases. google.com The fluorine atom can influence the conformation of the molecule and its binding affinity through electronic effects and potential hydrogen bond interactions.

The broader field of medicinal chemistry is replete with examples where fluorination has led to improved drug candidates. For instance, fluorinated triazoles have been shown to have enhanced biological activities, including anticancer and antibacterial properties. nih.gov The strategic placement of fluorine, as seen in the derivatives of this compound, is a testament to the power of this approach in modern drug discovery.

Modulatory Effects of Fluorine on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of fluorine into a molecule can profoundly influence its pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) properties. nih.gov this compound provides a direct means to leverage these effects. The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govacs.org This often leads to a longer drug half-life and improved bioavailability. nih.gov

Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and binding affinity for its target. nih.govacs.orgtandfonline.comnih.gov While fluorination can sometimes increase lipophilicity, this effect is complex and context-dependent; in some cases, it can lead to reduced P-gp mediated efflux, a desirable trait for preventing drug resistance. nih.govsci-hub.se From a pharmacodynamic perspective, the substitution of hydrogen with fluorine can lead to enhanced binding affinity with target proteins, thereby increasing the potency and selectivity of a drug. tandfonline.com

Table 1: Influence of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Introduction | Rationale | Citation |

|---|---|---|---|

| Pharmacokinetic | |||

| Metabolic Stability | Generally Increased | The strong C-F bond blocks sites vulnerable to metabolic oxidation. | nih.govacs.org |

| Membrane Permeability | Modulated | Alters lipophilicity and pKa, which control passage across biological membranes. | tandfonline.comnih.gov |

| Lipophilicity (logD) | Generally Increased | H/F exchange typically increases lipophilicity, though exceptions exist. | sci-hub.seu-tokyo.ac.jp |

| Bioavailability | Often Improved | Can be a result of increased metabolic stability and modulated pKa. | nih.govacs.org |

| Pharmacodynamic | |||

| Binding Affinity | Often Increased | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target receptors. | tandfonline.com |

| Potency | Often Enhanced | A direct consequence of improved binding affinity and better pharmacokinetic profiles. | nih.gov |

| Selectivity | Can be Improved | The unique electronic nature of fluorine can fine-tune interactions with the target over off-targets. | nih.gov |

| Conformation | Influenced | Fluorine's electronegativity can induce specific molecular conformations favorable for binding. | acs.orgu-tokyo.ac.jp |

Bioisosteric Replacement Strategies Utilizing Fluorine in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in medicinal chemistry. sci-hub.se Fluorine has been widely recognized as an effective bioisostere for the hydrogen atom and the hydroxyl group. sci-hub.seacs.org Although slightly larger than hydrogen, fluorine's van der Waals radius is intermediate between that of hydrogen and oxygen, meaning its substitution does not typically introduce significant steric clashes. sci-hub.se

The use of this compound allows for the introduction of a fluorinated aromatic ring as a bioisosteric replacement for a non-fluorinated or differently substituted ring. This substitution is not merely a replacement of hydrogen but a strategic modulation of the electronic properties of the aromatic system. selvita.com The strong electron-withdrawing nature of fluorine alters the charge distribution across the ring, which can influence everything from metabolic stability to the pKa of attached functional groups and the molecule's interaction with its biological target. sci-hub.seu-tokyo.ac.jpselvita.com This makes fluorine a versatile tool for fine-tuning molecular properties to enhance both in vitro and in vivo performance. selvita.com

Table 2: Comparison of Fluorine as a Bioisostere

| Feature | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.40 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.44 |

| Bonding | Forms weak C-H bond | Forms very strong, polarized C-F bond | Forms polar C-O and O-H bonds; can act as H-bond donor and acceptor |

| Bioisosteric Role | N/A | Can replace H to block metabolism, alter electronics, and improve binding without major steric change. | Can be replaced by F to remove H-bond donating ability while maintaining size and polarity. |

Data sourced from multiple chemical and medicinal chemistry reviews. sci-hub.seacs.org

Prodrug Synthesis and Optimization Strategies

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. researchgate.netnih.gov This strategy is often employed to improve properties like solubility, stability, or oral absorption. nih.gov The benzyl chloride functionality of this compound makes it a suitable reagent for creating certain types of prodrugs. acs.org

Specifically, the reactive chloromethyl group can be used to link the 3-fluoro-4-methoxybenzyl moiety to a parent drug that contains a suitable functional group, such as a carboxylic acid or a phenol (B47542), forming an ester or ether linkage, respectively. researchgate.netnih.gov This creates a "benzyl-ester" or "benzyl-ether" prodrug. Once administered, these linkages can be cleaved by enzymes (like esterases) in the body, releasing the active parent drug and the harmless 3-fluoro-4-methoxybenzyl alcohol byproduct. The fluorine and methoxy (B1213986) substituents on the benzyl group can modulate the rate of this cleavage, allowing for control over the drug's release profile. acs.org For instance, such linkers have been used in the development of prodrugs for kinase inhibitors and antiviral agents. acs.orgacs.org

Lead Optimization Approaches in Medicinal Chemistry

Lead optimization is the iterative process where a promising "hit" compound from a screening campaign is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. wiley.comspirochem.com Fluorinated building blocks like this compound are crucial tools in this phase. nih.govnih.gov

Medicinal chemists can utilize this compound to systematically probe the structure-activity relationship (SAR) of a lead compound. By attaching the 3-fluoro-4-methoxybenzyl group at various positions, chemists can assess its impact on biological activity. For example, in the development of kinase inhibitors, benzyl groups are often used to occupy hydrophobic pockets in the enzyme's active site. acs.orgacs.orgusf.edu Introducing the 3-fluoro-4-methoxybenzyl group, as seen in the synthesis of a core for TAM and MET kinase inhibitors, allows researchers to explore how fluorine's electronic effects and the methoxy group's steric bulk and hydrogen-bond accepting capability influence binding and efficacy. acs.org A single fluorine atom can have a profound effect on pharmacokinetic parameters, sometimes leading to significant improvements in properties like metabolic clearance. youtube.com This strategic modification is a key tactic for enhancing ADME (absorption, distribution, metabolism, and excretion) properties and advancing a lead compound toward clinical development. spirochem.com

Table 3: Lead Optimization Strategies Using Benzyl Moieties

| Optimization Goal | Strategy | Example Application | Citation |

|---|---|---|---|

| Improve Potency | Introduce benzyl group to occupy a hydrophobic pocket in the target protein. | Synthesis of kinase inhibitors where the benzyl group interacts with the ATP-binding site. | acs.orgacs.org |

| Enhance Metabolic Stability | Use a fluorinated benzyl group to block a known site of metabolic oxidation on the lead compound. | Replacing a metabolically labile phenyl group with a fluorophenyl group. | nih.govyoutube.com |

| Modulate Selectivity | Modify substituents (e.g., add fluorine/methoxy) on the benzyl ring to fine-tune interactions and favor binding to the desired target over off-targets. | Development of selective Raf inhibitors and Aurora kinase inhibitors. | mdpi.commdpi.comnih.gov |

| Improve Solubility/PK | Use as a protecting group for functional handles (e.g., alcohols, amines) during synthesis, or as part of a prodrug strategy. | The p-methoxybenzyl (PMB) group is a standard protecting group in multi-step synthesis. | acs.orgnih.gov |

Applications in Agrochemical and Advanced Materials Science Research

Strategic Contributions to Agrochemical Development

In the competitive landscape of agricultural chemistry, the drive to create more effective, selective, and environmentally benign pesticides and herbicides is paramount. Fluorinated compounds have become increasingly prevalent in the design of new active ingredients, with over half of the pesticides launched in the last two decades containing fluorine. semanticscholar.org The "fluoro-methoxy-phenyl" structural motif, as present in 3-Fluoro-4-methoxybenzyl chloride, is of significant interest in this area.

The introduction of fluorine atoms into a pesticide's molecular structure can significantly modulate its biological activity. The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, leading to stronger interactions with target proteins and enzymes in pests. This can result in enhanced efficacy at lower application rates.

While direct research on pesticides derived from this compound is not extensively published, the utility of structurally similar building blocks is well-documented. For instance, derivatives of 3-Chlor-4-fluorbenzoylchlorid, a related compound, are recognized as important intermediates in the production of plant protection agents. google.com This underscores the value of the chloro-fluoro-substituted phenyl ring system in creating biologically active compounds. The methoxy (B1213986) group in this compound can further refine the molecule's properties, influencing its solubility and metabolic pathway within the target organism, potentially leading to improved selectivity and reduced impact on non-target species.

The development of novel herbicides is critical for managing weed resistance and ensuring crop yields. The structural framework of this compound is highly relevant to the synthesis of new herbicidal compounds. Patent literature reveals that herbicidal compositions containing a 4-chloro-2-fluoro-3-methoxyphenyl moiety, a close structural isomer of the core of this compound, have been developed. google.com These compositions are designed to control undesirable vegetation in a variety of crops. google.comgoogle.com

The presence of the fluoro and methoxy groups can influence the mode of action and spectrum of activity of the resulting herbicide. For example, in a study on novel pyrido[2,3-d]pyrimidine (B1209978) compounds, the introduction of a methoxy group to the benzene (B151609) ring was found to significantly affect herbicidal activity. nih.gov By incorporating the 3-Fluoro-4-methoxybenzyl moiety, chemists can explore new chemical spaces and develop herbicides with potentially novel modes of action or improved performance against resistant weed biotypes.

Engagement in Advanced Materials Science

The unique properties conferred by fluorine are also highly valued in materials science, leading to the development of high-performance polymers and coatings. These materials often exhibit enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity and low friction.

Fluoropolymers, which are polymers containing carbon-fluorine bonds, are known for their exceptional properties. wikipedia.org The incorporation of fluorinated monomers into polymer chains can lead to materials with a unique combination of characteristics. Research into the synthesis of novel fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates that were subsequently copolymerized with styrene (B11656) has been conducted. nih.gov This work, which includes a monomer with a 3-fluoro-4-methoxy substitution pattern, highlights the utility of such compounds in creating functional polymers.

By utilizing this compound as a precursor, it is possible to synthesize a variety of fluorinated monomers. These monomers can then be polymerized to create specialty polymers with tailored properties. The resulting polymers could find applications in demanding environments where chemical resistance and thermal stability are crucial.

Table 1: Examples of Monomers Used in Fluoropolymer Synthesis

| Monomer | Abbreviation |

| Tetrafluoroethylene | TFE |

| Vinylidene fluoride (B91410) | VDF or VF2 |

| Chlorotrifluoroethylene | CTFE |

| Vinyl fluoride | VF1 |

| Hexafluoropropylene | HFP |

This table provides examples of common monomers used in the production of fluoropolymers, illustrating the diversity of building blocks in this field. wikipedia.org

The surface properties of materials can be significantly altered by the application of specialized coatings. Fluorinated additives are often used in coating formulations to impart hydrophobicity, reduce the coefficient of friction, and improve weather resistance. emerald.com

The addition of small amounts of fluorinated monomers to UV-curable acrylic coatings has been shown to dramatically modify the surface properties of the resulting films. emerald.com These fluorinated additives tend to migrate to the surface of the coating, creating a fluorinated outermost layer that provides the desired characteristics without altering the bulk properties of the coating. emerald.com This approach allows for a cost-effective way to achieve high-performance surfaces.

While not directly studied with this compound, its structure makes it a suitable candidate for the synthesis of fluorinated acrylic monomers. Such monomers, when incorporated into coating formulations, could be expected to provide significant enhancements in surface properties.

Table 2: Effect of Fluorinated Monomer Addition on Water Contact Angle of a UV-Cured Coating

| Concentration of Fluorinated Monomer (% w/w) | Water Contact Angle (Air Side) | Water Contact Angle (Substrate Side) |

| 0 | 75° | 70° |

| < 1 | Significantly Increased | Significantly Increased |

This table illustrates the dramatic change in wettability, as indicated by the water contact angle, that can be achieved by adding a small amount of a fluorinated monomer to a coating formulation. emerald.com

Advanced Analytical Methodologies and Quality Control Protocols in Chemical Research

High-Resolution Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in chemical analysis for separating a mixture into its individual components. For 3-Fluoro-4-methoxybenzyl chloride, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine its purity and identify any process-related or degradation-induced impurities. nih.gov These high-resolution techniques offer the sensitivity and specificity required to detect and quantify trace-level contaminants, ensuring the material meets stringent quality specifications. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and its impurities. Given the compound's boiling point, GC is a viable method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. nih.gov However, HPLC, particularly RP-HPLC, provides a powerful alternative for non-volatile or thermally labile impurities.

Potential Genotoxic Impurities (PGIs) are a class of impurities that can damage DNA and are of significant concern in materials used in pharmaceutical manufacturing. nih.gov Benzyl (B1604629) halides, as a class, are often scrutinized for their potential genotoxicity due to their alkylating nature. nih.gov Therefore, highly sensitive analytical methods are required to control these impurities at parts-per-million (ppm) levels.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a premier technique for this purpose. wisdomlib.org An RP-HPLC method can be developed to separate this compound from its potential genotoxic analogs, such as starting materials or byproducts like 3-fluoro-4-methoxybenzaldehyde (B1294953) or other positional isomers. A study on the closely related analog, 4-methoxybenzyl chloride (4-MBC), highlights a typical RP-HPLC method for genotoxic impurity determination in an active pharmaceutical ingredient. orientjchem.org Adapting this methodology, a robust and sensitive method for this compound can be established. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), accuracy, and precision to ensure its reliability for routine quality control. wisdomlib.orgorientjchem.org

Below is an example of a typical RP-HPLC method setup for such an analysis.

Table 1: Illustrative RP-HPLC Method Parameters for Genotoxic Impurity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 end-capped (e.g., 250mm x 4.6mm, 5µm) | Provides excellent separation for non-polar and moderately polar compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to control ionization and improve peak shape of acidic/basic analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound and impurities from the non-polar stationary phase. |

| Gradient Elution | Time-programmed gradient (e.g., 5% to 95% B) | Ensures elution of both polar and non-polar impurities and provides optimal resolution across the chromatogram. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency. |

| Column Temperature | 30-40 °C | Controlled temperature ensures reproducible retention times and can improve peak symmetry. |

| Detector | UV-Vis Diode Array Detector (DAD) at 225 nm | Allows for sensitive detection of aromatic compounds and provides spectral data to aid in peak identification. orientjchem.org |

| Injection Volume | 10-50 µL | Volume is optimized to achieve the required sensitivity (LOD/LOQ) without overloading the column. orientjchem.org |

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides definitive confirmation of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the methoxy (B1213986) protons (a singlet), the benzylic methylene (B1212753) protons (a singlet), and the aromatic protons (a set of multiplets). The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the methoxy carbon, the benzylic methylene carbon, and the six aromatic carbons. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, which is a key confirmation of the fluorine's position.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool. It would show a single resonance for the fluorine atom, and its coupling to adjacent protons (if any) can further confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands confirming its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Structural Assignment |

|---|---|---|---|

| ¹H NMR | Singlet | ~3.9 ppm | Methoxy group (-OCH₃) |

| Singlet | ~4.6 ppm | Benzylic methylene group (-CH₂Cl) | |

| Multiplets | ~6.9-7.3 ppm | Aromatic protons (Ar-H) | |

| ¹³C NMR | Signal | ~56 ppm | Methoxy carbon (-OCH₃) |

| Signal | ~45 ppm | Benzylic methylene carbon (-CH₂Cl) | |

| Doublet (¹JCF) | ~150-160 ppm | Carbon attached to Fluorine (C-F) | |

| Signals | ~110-145 ppm | Other aromatic carbons | |

| FTIR | Strong, Sharp Band | ~1250-1000 cm⁻¹ | C-O stretch (Aryl ether) |

| Strong, Sharp Band | ~1200-1100 cm⁻¹ | C-F stretch (Aryl fluoride) | |

| Medium Band | ~800-600 cm⁻¹ | C-Cl stretch | |

| Bands | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₈ClFO), high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high precision (174.024771 g/mol ), allowing for the unambiguous confirmation of its elemental formula. epa.govuni.lu

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of this compound would likely proceed through several key pathways:

Loss of Chlorine: Cleavage of the C-Cl bond to form a stable benzyl cation [M-Cl]⁺.

Loss of the Benzyl Moiety: Fragmentation leading to ions corresponding to the substituted aromatic ring.

Ether Cleavage: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR and IR spectroscopy. libretexts.orgnih.gov Predicted m/z values for various adducts and fragments are crucial for identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₈ClFO]⁺ | 174.02422 | Molecular Ion |

| [M+H]⁺ | [C₈H₉ClFO]⁺ | 175.03205 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₈ClFONa]⁺ | 197.01399 | Sodium Adduct |

| [M-H]⁻ | [C₈H₇ClFO]⁻ | 173.01749 | Deprotonated Molecule |

| [M-Cl]⁺ | [C₈H₈FO]⁺ | 139.05534 | Loss of Chlorine atom |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-methoxybenzaldehyde |

| 3-Fluoro-4-methoxybenzoic acid |

| 4-methoxybenzyl chloride |

| Venlafaxine |

Prospective Research Trajectories and Emerging Avenues of Application

Exploration of Novel Catalytic and Green Chemistry Syntheses

The synthesis of benzyl (B1604629) chlorides and their derivatives has traditionally relied on methods that are often inconsistent with modern principles of green chemistry. For instance, the preparation of related compounds like 3-methoxybenzyl chloride can involve chlorination of the corresponding alcohol with reagents like thionyl chloride or the use of paraformaldehyde and hydrogen chloride gas with the parent aromatic compound. google.comprepchem.com These classic routes frequently involve hazardous reagents, stoichiometric waste generation, and significant energy consumption.

Future research is pivoted towards developing more efficient and environmentally benign synthetic pathways. A key area of exploration is the use of novel catalytic systems. Research into indium trichloride-catalyzed reactions, for example, has shown promise for efficient etherification and other coupling reactions under milder conditions. researchgate.net Similarly, the field of organocatalysis, which uses small organic molecules to catalyze reactions, presents a metal-free alternative. princeton.edu Applying organocatalytic strategies, potentially for the direct, site-selective chlorination or functionalization of the precursor molecule, could significantly improve the environmental footprint of the synthesis.

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are central to this evolution. uniroma1.it This involves exploring alternative reaction media, such as deep eutectic solvents (DESs), which are low-cost, biodegradable, and can enhance reaction rates. rsc.org Furthermore, developing processes that utilize air or molecular oxygen as the ultimate oxidant in a photochemical system represents a frontier in green synthesis, moving away from harsher chemical oxidants. rsc.org

| Method | Reagents & Conditions | Advantages | Challenges |

| Traditional Chlorination | Thionyl chloride or HCl/Paraformaldehyde; Often requires elevated temperatures. google.comprepchem.com | Well-established, high conversion. | Use of hazardous/corrosive reagents, stoichiometric waste. |

| Novel Catalytic Synthesis | Metal catalysts (e.g., InCl₃) or Organocatalysts; Milder reaction conditions. researchgate.netprinceton.edu | Higher efficiency, lower catalyst loading, potential for enantioselectivity. | Catalyst cost, sensitivity, and need for optimization. |

| Green Chemistry Approach | Photochemical activation, use of green solvents (e.g., DESs), air as oxidant. rsc.org | Reduced environmental impact, improved safety, use of renewable resources. | Reaction kinetics can be slower, requires specialized equipment (e.g., photoreactors). |

Integration into Supramolecular Chemistry and Nanotechnology Research

The distinct structural features of 3-fluoro-4-methoxybenzyl chloride make it a compelling candidate for research in supramolecular chemistry and nanotechnology. Supramolecular chemistry is built upon non-covalent interactions, and this molecule possesses several groups capable of participating in such bonds: the fluorine atom can act as a hydrogen bond acceptor or engage in halogen bonding, while the aromatic ring can participate in π-π stacking.

The primary utility of the compound in this context lies in its reactive benzyl chloride group. This group serves as a covalent anchor, allowing the molecule to be grafted onto the surfaces of polymers, self-assembled monolayers, or nanoparticles. By functionalizing a surface with this molecule, researchers can precisely tune the surface properties, introducing hydrophobicity, specific binding sites, and electronic modifications dictated by the fluoro- and methoxy-substituted phenyl ring.

In nanotechnology, there is significant interest in functionalizing nanoparticles for biomedical applications like drug delivery and bio-imaging. frontiersin.org Gold nanoparticles, for instance, are readily synthesized and can be functionalized with organic ligands to enhance their stability and confer biological activity. frontiersin.org this compound could be used to create novel ligands for such nanoparticles. The fluorinated aromatic moiety could serve as a unique spectroscopic tag for imaging (using ¹⁹F-NMR) or as a component to modulate the particle's interaction with biological membranes. The self-assembly properties of these functionalized nanoparticles could lead to new materials with ordered, hierarchical structures for applications in electronics and sensing.

Expansion into Underexplored Therapeutic Areas

The scaffold of this compound is of significant interest in medicinal chemistry. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and phenols in the synthesis of complex molecules.

A prominent and recent research trajectory involves the use of this structural motif in the development of potent kinase inhibitors for oncology. acs.org For example, a key intermediate in the synthesis of a molecule targeting TAM (Tyro3, Axl, MerTK) and MET receptor tyrosine kinases features a p-methoxybenzyl group attached to a pyrazolopyridine core. acs.org These kinases are implicated in tumor progression and therapy resistance, making them major targets in precision oncology. acs.org The synthesis of analogs using this compound could lead to second-generation inhibitors with improved pharmacokinetic profiles or altered target specificity.

Beyond oncology, this chemical framework holds potential in other therapeutic areas. The synthesis of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating pyrazole (B372694) moieties has yielded compounds with potential antibacterial activities. nih.gov The versatility of the benzyl chloride allows it to be incorporated into a wide variety of heterocyclic systems, opening avenues for the discovery of new antimicrobial, anti-inflammatory, or neuroactive agents. The related compound 4-methoxybenzyl chloride has itself been described as a chemotherapeutic agent, suggesting that the core structure has intrinsic biological relevance. biosynth.com

| Therapeutic Area | Research Focus | Rationale |

| Oncology | Synthesis of TAM and MET kinase inhibitors. acs.org | The methoxybenzyl moiety is a key structural component of potent inhibitors targeting cancer-related pathways. |

| Infectious Diseases | Development of novel antibacterial agents. nih.gov | The compound can be used to synthesize complex heterocyclic structures with potential antimicrobial activity. |

| Neurology/Inflammation | Scaffold for novel bioactive molecules. | The fluorinated phenyl group is a privileged structure in medicinal chemistry for enhancing drug-like properties. |

Development of Sustainable Synthetic Practices and Methodologies

Advancing sustainable manufacturing is a critical goal for the chemical industry, and the production of this compound is no exception. This involves a holistic approach that considers the entire lifecycle of the chemical process, from raw material sourcing to final product purification. The development of sustainable practices goes hand-in-hand with the green chemistry syntheses discussed earlier but places a stronger emphasis on process efficiency and economic viability.

Key methodologies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. uniroma1.it This involves shifting from stoichiometric reagents to catalytic systems, where a small amount of catalyst can generate large quantities of product.

Use of Safer Solvents: Traditional syntheses often employ chlorinated solvents like dichloromethane. google.com Research into replacing these with benign alternatives such as water, ethanol, or specialized green solvents like deep eutectic solvents (DESs) is a priority. rsc.org

By focusing on these areas, the chemical community can develop a production route for this compound that is not only scientifically advanced but also environmentally responsible and economically sustainable.

常见问题

Q. What are the established synthetic routes for 3-fluoro-4-methoxybenzyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps (Scheme 1):

Reduction of 3-fluoro-4-methoxybenzoic acid to the corresponding benzyl alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C .

Chlorination of the benzyl alcohol using cyanuric chloride (1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione) in dichloromethane (DCM) at room temperature for 1.5 hours.

Critical Parameters:

- Purity of LiAlH₄ : Moisture contamination reduces efficacy; use freshly opened reagent.

- Temperature Control : Exothermic reactions during reduction require strict cooling.

- Stoichiometry : A 1:1.2 molar ratio (alcohol:cyanuric chloride) minimizes side products.

Yield Optimization (from ):

| Step | Yield Range | Key Factor |

|---|---|---|

| Reduction | 85–90% | Excess LiAlH₄ (1.5 eq) |

| Chlorination | 75–80% | Slow reagent addition |

Q. How is this compound characterized, and what spectral markers are diagnostic?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z 174.5 (C₈H₈ClFO⁺) with chlorine isotope pattern (3:1 ratio for M⁺ and M+2) confirms molecular weight .

Validation Tips : Compare with commercial reference spectra (e.g., NIST) to rule out impurities like residual benzyl alcohol.

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat. Avoid latex gloves (permeability to chlorinated compounds) .

- Ventilation : Conduct reactions in a fume hood; benzyl chlorides are lachrymators and respiratory irritants.

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and adsorb using vermiculite. Do not induce vomiting if ingested; rinse mouth and seek immediate medical aid .

Advanced Research Questions

Q. How do electron-withdrawing (fluoro) and donating (methoxy) substituents affect the reactivity of this compound in nucleophilic substitutions?

Methodological Answer :

- Electronic Effects :

- The fluoro group (-F) at position 3 enhances electrophilicity of the benzylic carbon via inductive (-I) effects, accelerating SN2 reactions.

- The methoxy group (-OCH₃) at position 4 donates electrons via resonance (+R), which may stabilize transition states in aromatic substitutions but competes with the -F’s inductive effects .

Q. Experimental Design :